molecular formula C20H24N2O5S2 B4891467 3-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

3-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B4891467
M. Wt: 436.5 g/mol
InChI Key: MJCFGLFPYYIODH-UHFFFAOYSA-N
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Description

3-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features both sulfonyl and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of phenylmethanesulfonyl chloride with 4-(pyrrolidine-1-sulfonyl)aniline under basic conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Pyrrolidine-1-sulfonyl)phenyl)acetamide
  • 4-(Trifluoromethyl)pyrrolidines containing sulfonyl groups

Uniqueness

3-PHENYLMETHANESULFONYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its combination of sulfonyl and pyrrolidine groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c23-20(12-15-28(24,25)16-17-6-2-1-3-7-17)21-18-8-10-19(11-9-18)29(26,27)22-13-4-5-14-22/h1-3,6-11H,4-5,12-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCFGLFPYYIODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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